

Z-Arg(Boc)2-OH.CHA: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: Z-Arg(Boc)2-OH.CHA

Cat. No.: B11828966

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **Z-Arg(Boc)2-OH.CHA**, a crucial building block in peptide synthesis and drug discovery. This document details its physical appearance, and chemical properties, and outlines general experimental protocols for its characterization.

Physical and Chemical Properties

Z-Arg(Boc)2-OH.CHA, with the CAS number 145315-39-5, is a protected amino acid derivative of arginine. The presence of the benzyloxycarbonyl (Z) and di-tert-butyloxycarbonyl (Boc) protecting groups on the arginine side chain, along with the cyclohexylamine (CHA) salt, enhances its stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS). While specific details regarding its physical appearance are not consistently reported across all commercial suppliers, it is generally expected to be a solid.

A summary of its key quantitative properties is presented in the table below.

Property	Value
CAS Number	145315-39-5
Molecular Formula	C24H36N4O8 · C6H13N
Molecular Weight	607.75 g/mol
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Characterization

The precise characterization of **Z-Arg(Boc)2-OH.CHA** is essential to ensure its purity and identity before its use in further applications. The following are general experimental protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **Z-Arg(Boc)2-OH.CHA**. A general protocol for the analysis of protected amino acids is as follows:

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
- Detection: UV detection at a wavelength of 220 nm is suitable for observing the peptide bonds and protecting groups.
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as DMSO or the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of **Z-Arg(Boc)2-OH.CHA**.

- ^1H NMR: Provides information about the number and types of protons in the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d6 or CDCl3. Characteristic

peaks for the Boc, Z, and arginine protons would be expected.

- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.

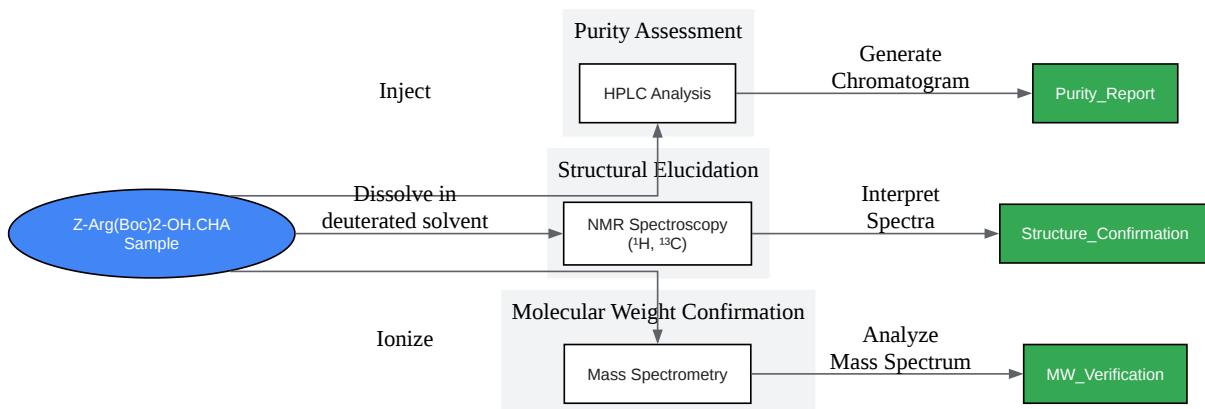
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Z-Arg(Boc)2-OH.CHA** and to confirm its elemental composition.

- Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing such compounds.
- Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free acid or the intact salt, depending on the experimental conditions.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of **Z-Arg(Boc)2-OH.CHA**.



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Characterization workflow for **Z-Arg(Boc)2-OH.CHA**.

This technical guide provides a foundational understanding of the physical and chemical properties of **Z-Arg(Boc)2-OH.CHA** and outlines standard methodologies for its characterization. For specific applications, researchers are encouraged to consult detailed analytical data from their respective suppliers and to optimize the described protocols as needed.

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